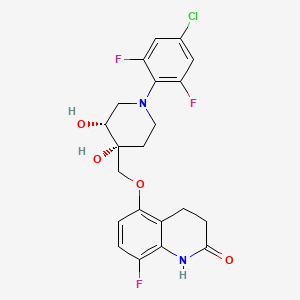
Palmitoyllactic acid, (S)-
Descripción general
Descripción
Palmitoyllactic acid, (S)- is a bioactive compound that has garnered interest due to its unique properties and potential applications in various fields. It is a derivative of lactic acid, where the hydroxyl group of lactic acid is esterified with palmitic acid, a long-chain saturated fatty acid. This compound is known for its role in lipid modification processes, particularly in the context of protein palmitoylation, which is a post-translational modification that affects protein function and localization .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Palmitoyllactic acid, (S)- can be synthesized through esterification reactions. One common method involves the reaction of lactic acid with palmitic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction typically requires anhydrous conditions to prevent hydrolysis of the ester bond.
Industrial Production Methods: On an industrial scale, the production of palmitoyllactic acid, (S)- may involve more efficient and scalable processes. One such method is the use of enzymatic catalysis, where lipases are employed to catalyze the esterification of lactic acid and palmitic acid. This method offers advantages such as milder reaction conditions and higher specificity, leading to fewer by-products.
Análisis De Reacciones Químicas
Types of Reactions: Palmitoyllactic acid, (S)- undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield lactic acid and palmitic acid.
Oxidation: The compound can undergo oxidation reactions, particularly at the lactic acid moiety, leading to the formation of pyruvic acid and other oxidation products.
Reduction: Reduction reactions can convert the carboxyl group of lactic acid to an alcohol group, forming palmitoylpropane-1,2-diol.
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Hydrolysis: Lactic acid and palmitic acid.
Oxidation: Pyruvic acid and other oxidation products.
Reduction: Palmitoylpropane-1,2-diol.
Aplicaciones Científicas De Investigación
Palmitoyllactic acid, (S)- has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study esterification and hydrolysis reactions.
Biology: The compound is involved in studies related to lipid metabolism and protein modification, particularly in the context of palmitoylation.
Industry: It is used in the formulation of cosmetics and personal care products due to its emollient properties.
Mecanismo De Acción
The mechanism of action of palmitoyllactic acid, (S)- involves its role in protein palmitoylation. This process is a reversible post-translational modification where the palmitoyl group is covalently attached to cysteine residues on proteins via a thioester linkage. This modification affects the protein’s localization, stability, and interactions with other proteins . The palmitoylation process typically involves two steps: autopalmitoylation of the enzyme (palmitoyltransferase) followed by the transfer of the palmitoyl group to the substrate protein .
Comparación Con Compuestos Similares
Palmitoyllactic acid, (S)- can be compared with other similar compounds such as:
Palmitic acid: A long-chain saturated fatty acid that is a precursor to palmitoyllactic acid.
Lactic acid: A short-chain hydroxy acid that forms the backbone of palmitoyllactic acid.
Palmitoylglutamic acid: Another esterified compound where palmitic acid is linked to glutamic acid.
Uniqueness: Palmitoyllactic acid, (S)- is unique due to its dual nature, combining the properties of both lactic acid and palmitic acid. This duality allows it to participate in diverse biochemical processes, particularly in lipid modification and protein palmitoylation, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
358632-58-3 |
|---|---|
Fórmula molecular |
C19H36O4 |
Peso molecular |
328.5 g/mol |
Nombre IUPAC |
(2S)-2-hexadecanoyloxypropanoic acid |
InChI |
InChI=1S/C19H36O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)23-17(2)19(21)22/h17H,3-16H2,1-2H3,(H,21,22)/t17-/m0/s1 |
Clave InChI |
QEYBJRUFQPDBLY-KRWDZBQOSA-N |
SMILES |
CCCCCCCCCCCCCCCC(O[C@H](C(O)=O)C)=O |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)O[C@@H](C)C(=O)O |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OC(C)C(=O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Palmitoyllactic acid, (S)-; L-2-o-palmitoyllactic acid; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![(E)-but-2-enedioic acid;1-[4-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]butyl]pyrrolidin-2-one](/img/structure/B609764.png)
![(8S,9R,10S,11R,13R,14R,17R)-17-(3,3-dimethylbut-1-ynyl)-17-hydroxy-13-methyl-11-[4-[methyl(propan-2-yl)amino]phenyl]-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B609768.png)
